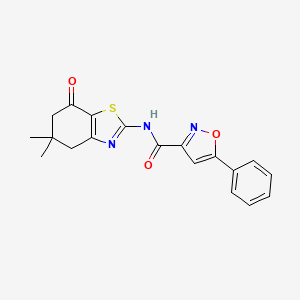

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-19(2)9-13-16(14(23)10-19)26-18(20-13)21-17(24)12-8-15(25-22-12)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOFLFJMCVZAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and oxazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and various catalysts to facilitate the coupling process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or oxazole rings are replaced by other substituents. Common reagents for these reactions include halogens and alkylating agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzothiazole and oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide demonstrate potent activity against human breast cancer (MCF-7) and colorectal carcinoma (HCT116) cells. The presence of specific functional groups enhances their interaction with biological targets involved in cancer proliferation and survival pathways .

Mechanisms of Action

The compound may exert its anticancer effects through various mechanisms:

- Inhibition of Enzyme Activity: It has been suggested that benzothiazole derivatives can inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis: Studies show that these compounds can trigger programmed cell death in malignant cells.

Biological Research

Antimicrobial Properties

Compounds containing benzothiazole and oxazole moieties have also been evaluated for their antimicrobial properties. In vitro studies indicate that they possess activity against a range of pathogens including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of benzothiazole derivatives. They may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammatory pathways in neuronal cells .

Synthetic Methodologies

Synthesis Strategies

The synthesis of this compound can be achieved through various synthetic routes:

- Condensation Reactions: Utilizing starting materials such as 2-amino phenols and aldehydes under catalytic conditions to form the desired oxazole structure.

- Cyclization Techniques: Employing cyclization methods to construct the benzothiazole ring efficiently.

Table 1: Synthetic Routes Overview

| Synthesis Method | Key Reactants | Yield (%) | Reference |

|---|---|---|---|

| Condensation | 2-Aminophenol + Aldehyde | 70 | |

| Cyclization | Benzoyl chloride + Thiourea | 65 |

Case Studies

Several studies have documented the efficacy of N-(5,5-dimethyl-7-oxo...) derivatives in clinical settings:

- Cytotoxicity Studies: A study demonstrated that specific derivatives showed IC50 values in the low micromolar range against MCF-7 cells.

- Antimicrobial Testing: Another study reported a broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other heterocyclic systems reported in the evidence:

Key Differences :

- The target compound’s 1,2-oxazole and tetrahydro benzothiazole distinguish it from the 1,3,4-oxadiazole in , which has a thiol group for reactivity.

- Compared to ’s triazolopyrimidine, the target lacks a fused triazole ring but includes a rigid oxazole-phenyl system, which may enhance planarity and π-π stacking interactions.

Crystallographic and Conformational Analysis

- Target Compound : The tetrahydro benzothiazole introduces a puckered conformation, while the oxazole-phenyl system provides planar rigidity. Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) likely stabilize the crystal lattice, as seen in ’s 3D network .

- Software Utilization : Structural refinement likely employs SHELXL or WinGX , while molecular visualization could use ORTEP-3 .

Pharmacological Potential

- Target vs. Compounds : The thiadiazole-containing cephalosporins in rely on sulfur-rich heterocycles for antibacterial activity. The target’s benzothiazole-oxazole scaffold may target similar enzymes (e.g., β-lactamases) but with distinct steric and electronic profiles due to the dimethyl and phenyl groups.

- Bioavailability : The target’s carboxamide and ketone groups may improve solubility compared to ’s sulfonyl-thiol system, which is prone to oxidation.

Research Findings and Data Tables

Table 1: Structural Comparison

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including immunomodulatory effects and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzothiazole moiety and an oxazole ring, which are known to influence biological activity.

Biological Activity Overview

Research has indicated that derivatives of benzothiazole and oxazole exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The specific compound has been studied for its immunomodulatory effects.

Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune responses. For instance:

- Inhibition of Immune Responses : Certain derivatives have been reported to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo . This suggests a complex role in modulating immune functions.

- Cytokine Production : The compound has been linked to the inhibition of tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures and the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .

Case Studies

- Study on Immune Modulation : A study involving the administration of isoxazole derivatives demonstrated significant alterations in cytokine profiles and immune cell populations. The results indicated that these compounds could potentially be used to manage autoimmune disorders by downregulating pro-inflammatory cytokines .

- Antibacterial Activity : Compounds similar to N-(5,5-dimethyl-7-oxo) have shown moderate to significant antibacterial activities against various strains. The lipophilicity of these compounds was correlated with their antibacterial efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5,5-dimethyl-7-oxo-benzothiazol-2-yl)-5-phenyl-oxazole-3-carboxamide derivatives?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and condensation. For example, benzothiazole intermediates are often prepared using thionation of carbonyl groups with Lawesson’s reagent or P₂S₅, followed by coupling with oxazole-3-carboxamide precursors. Reaction conditions such as reflux in ethanol (60–90°C, 2–4 hours) and purification via recrystallization (using EtOH/EtOAc) are critical for achieving yields of 60–93% . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify key functional groups like the oxazole ring (C=O stretch at ~1700 cm⁻¹) and benzothiazole NH (δ 10–12 ppm in ¹H NMR) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Signals for the dimethyl group on the benzothiazole ring appear as singlets at δ 1.2–1.5 ppm, while aromatic protons from the phenyl and benzothiazole moieties resonate between δ 7.0–8.5 ppm .

- ¹³C NMR : The oxazole C=O carbon is observed at ~160 ppm, and the benzothiazole carbonyl (7-oxo group) appears at ~175 ppm .

- IR : Confirm the presence of amide (N–H stretch at ~3300 cm⁻¹) and oxazole C=N (1590–1620 cm⁻¹) groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzothiazole or oxazole rings influence reactivity and biological activity?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., Cl, F) on the phenyl ring of the oxazole moiety can enhance electrophilic reactivity, facilitating nucleophilic aromatic substitution. For example, fluorinated derivatives (e.g., 4c, 4d in ) exhibit modified reaction kinetics due to increased electron deficiency. Steric hindrance from bulky groups (e.g., 2,6-dichlorophenyl in 4j) may reduce yields in cyclization steps, necessitating optimization of solvent polarity (e.g., switching from EtOH to THF) to improve solubility .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For instance, the oxazole NH proton may appear broadened or split due to hydrogen bonding. To address this:

- Use deuterated DMSO for NMR to stabilize tautomeric forms.

- Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) to validate resonance assignments .

- Perform 2D NMR (HSQC, HMBC) to confirm connectivity between benzothiazole and oxazole moieties .

Q. How can reaction scalability be optimized without compromising yield or purity?

- Methodological Answer :

- Solvent Selection : Replace low-boiling solvents (e.g., EtOH) with DMF or THF for higher-temperature reactions, improving reaction rates and scalability .

- Catalysis : Use zeolites or molecular sieves to enhance cyclization efficiency, as demonstrated in triazole syntheses (e.g., 68% yield improvement in ).

- Workflow : Implement continuous flow chemistry for high-throughput synthesis of intermediates, reducing batch-to-batch variability .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the oxazole carboxamide group as a hydrogen-bond donor .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with biological activity data to design analogs with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.